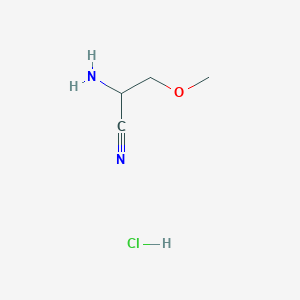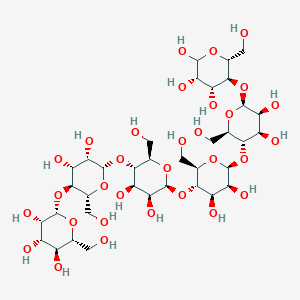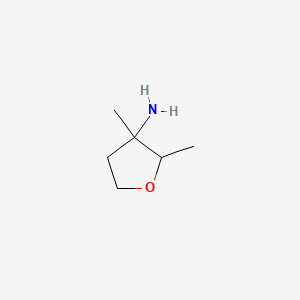
1-氨基-哌啶-3-羧酸乙酯盐酸盐
描述
1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
科学研究应用
1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
The primary target of the compound 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride, also known as Ethyl 1-aminopiperidine-3-carboxylate hydrochloride, is the GABA (γ-aminobutyric acid) uptake system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
Ethyl 1-aminopiperidine-3-carboxylate hydrochloride acts as an inhibitor of the GABA uptake system . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability .
Biochemical Pathways
The action of 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride affects the GABAergic pathway . By inhibiting the reuptake of GABA, it indirectly influences the downstream effects of various biochemical pathways modulated by GABA. This includes pathways involved in anxiety, sleep disorders, and certain types of epilepsy .
Result of Action
The molecular and cellular effects of the action of 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride are primarily related to its inhibitory effect on the GABA uptake system . By increasing the availability of GABA in the synaptic cleft, it enhances the inhibitory effect of GABA on neuronal excitability. This can result in a decrease in anxiety and an improvement in sleep disorders .
生化分析
Biochemical Properties
1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with γ-aminobutyric acid (GABA) transporters, where it acts as an inhibitor. This interaction affects the uptake of GABA, a crucial neurotransmitter in the central nervous system. By inhibiting GABA uptake, 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride can modulate neurotransmission and influence various neurological processes .
Cellular Effects
1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GABA transporters can alter the signaling pathways associated with GABAergic neurotransmission. This modulation can lead to changes in gene expression related to neurotransmitter synthesis and release, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride involves its binding interactions with biomolecules. As an inhibitor of GABA transporters, it binds to the transporter proteins, preventing the reuptake of GABA into presynaptic neurons. This inhibition increases the extracellular concentration of GABA, enhancing its inhibitory effects on postsynaptic neurons. Additionally, 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride may influence enzyme activity by either inhibiting or activating specific enzymes involved in neurotransmitter metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities. Long-term exposure to 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride in in vitro or in vivo studies has demonstrated sustained modulation of GABAergic neurotransmission, with potential implications for neurological research .
Dosage Effects in Animal Models
The effects of 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits GABA uptake without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and alterations in normal cellular functions. Threshold effects have been observed, where a specific dosage range produces the desired biochemical modulation without inducing toxicity .
Metabolic Pathways
1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter metabolism. The compound’s inhibition of GABA transporters affects the metabolic flux of GABA, leading to changes in metabolite levels. Additionally, it may influence other metabolic pathways related to neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution affects its biochemical activity and overall efficacy in modulating neurotransmission .
Subcellular Localization
The subcellular localization of 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization influences its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
化学反应分析
Types of Reactions
1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted piperidine derivatives .
相似化合物的比较
Similar Compounds
Piperidine-3-carboxylic acid ethyl ester: A similar compound without the amino group.
1-Benzylpiperidine-3-carboxylic acid ethyl ester: A derivative with a benzyl group attached to the piperidine ring.
Uniqueness
1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride is unique due to the presence of both an amino group and an ethyl ester group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
IUPAC Name |
ethyl 1-aminopiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-4-3-5-10(9)6-7;/h7H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSIDPBVDUHNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride](/img/structure/B1377480.png)







![tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate](/img/structure/B1377495.png)


